molecular formula C23H22N2O2 B291413 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide

3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide

Cat. No. B291413
M. Wt: 358.4 g/mol
InChI Key: IWIUSPPVECULQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide, also known as MMMPB or ML239, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. MMMPB belongs to the family of benzamide compounds and has a molecular weight of 412.5 g/mol.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide is not fully understood, but it is believed to be a result of its ability to inhibit the activity of various enzymes and receptors. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. In cancer research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to induce apoptosis in cancer cells and inhibit their growth. In inflammation research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its high potency and selectivity. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of using 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide research. One direction is to further investigate its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research could focus on developing new derivatives of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide with improved solubility and potency.

Synthesis Methods

3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide can be synthesized through a multistep process involving the reaction of 3-methylbenzoic acid, 2-methyl-5-nitroaniline, and 2-chloro-N-(3-methylbenzoyl)benzamide. The product is then purified through recrystallization to obtain pure 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide. This synthesis method has been optimized to achieve a high yield of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide with minimal impurities.

Scientific Research Applications

3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has shown that 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-methyl-N-[4-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C23H22N2O2/c1-15-6-4-8-18(12-15)22(26)24-20-11-10-17(3)21(14-20)25-23(27)19-9-5-7-16(2)13-19/h4-14H,1-3H3,(H,24,26)(H,25,27)

InChI Key

IWIUSPPVECULQG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C)NC(=O)C3=CC(=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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